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Compound of Interest

Compound Name: Tridecyl methane sulfonate

Cat. No.: B15601511 Get Quote

Introduction

Tridecyl methanesulfonate, also known as tridecyl mesylate, is an organic compound with the

formula C₁₄H₃₀O₃S.[1] It is the ester of tridecanol and methanesulfonic acid. In the realm of

organic synthesis, the methanesulfonate group (mesylate) is an excellent leaving group in

nucleophilic substitution reactions, making tridecyl methanesulfonate a valuable intermediate

for introducing the C₁₃H₂₇ alkyl chain into a variety of molecules.[2][3] Its reactivity is analogous

to that of other primary alkyl halides and sulfonates.[2][3] These application notes provide an

overview of its synthesis and potential applications in forming ethers and amines, complete with

detailed experimental protocols. While specific literature examples for tridecyl

methanesulfonate are sparse, the provided protocols are based on well-established and

analogous reactions for other long-chain alkyl methanesulfonates.

Synthesis of Tridecyl Methanesulfonate

Tridecyl methanesulfonate is typically synthesized from 1-tridecanol by reaction with

methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or

pyridine, to neutralize the HCl generated.[3][4]
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Caption: General workflow for the synthesis of tridecyl methanesulfonate.

Experimental Protocol: Synthesis of Tridecyl Methanesulfonate

Reaction Setup: To a solution of 1-tridecanol (1 equiv.) in anhydrous dichloromethane (DCM)

under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add

triethylamine (1.5 equiv.).

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the

stirred solution, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Workup: Quench the reaction by adding water. Separate the organic layer and wash

sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product. Further purification can be achieved by column

chromatography on silica gel if necessary.
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Applications in Nucleophilic Substitution Reactions
As an alkylating agent, tridecyl methanesulfonate is an effective substrate for Sₙ2 reactions

with a variety of nucleophiles.[5] This allows for the formation of new carbon-heteroatom bonds.

Role of Tridecyl Methanesulfonate as an Intermediate
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Caption: Tridecyl methanesulfonate as a key intermediate for introducing the tridecyl group.

Ether Synthesis (Williamson Ether Synthesis Analogue)
Tridecyl methanesulfonate can be used to synthesize unsymmetrical ethers by reacting it with

an alkoxide nucleophile.[2][6] This reaction proceeds via an Sₙ2 mechanism.

Table 1: Representative Data for Ether Synthesis
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Entry Alkoxide Solvent
Temperatur
e (°C)

Time (h)
Expected
Yield (%)

1
Sodium

methoxide
THF 60 12 >90

2
Sodium

ethoxide
Ethanol 78 12 >90

3
Potassium

tert-butoxide
THF 25 24 >85

4
Sodium

phenoxide
DMF 80 8 >90

Experimental Protocol: Synthesis of Ethyl Tridecyl Ether

Alkoxide Preparation: In a flask equipped with a reflux condenser and under an inert

atmosphere, add absolute ethanol. To the ethanol, add sodium metal (1.1 equiv.) in small

pieces until it is completely dissolved, forming sodium ethoxide.

Reaction: To the solution of sodium ethoxide, add tridecyl methanesulfonate (1 equiv.).

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12 hours.

Workup: After cooling to room temperature, carefully add water to quench the reaction.

Extract the product with diethyl ether.

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous

MgSO₄, filter, and concentrate under reduced pressure. The crude ether can be purified by

distillation or column chromatography.

Amine Synthesis
The reaction of tridecyl methanesulfonate with ammonia, primary amines, or secondary amines

can produce primary, secondary, and tertiary amines, respectively.[7][8] Over-alkylation can be

an issue, especially when synthesizing primary amines.[8]

Table 2: Representative Data for Amine Synthesis
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Entry
Nucleoph
ile

Solvent
Temperat
ure (°C)

Time (h)
Product
Type

Expected
Yield (%)

1
Ammonia

(excess)
Ethanol

100

(sealed

tube)

24
Primary

Amine
40-50

2
Benzylami

ne
DMF 80 12

Secondary

Amine
>80

3
Diethylami

ne
Acetonitrile 80 16

Tertiary

Amine
>90

4

Sodium

Azide

(followed

by

reduction)

DMF 100 12
Primary

Amine

>80 (2

steps)

Experimental Protocol: Synthesis of N-Tridecylbenzylamine

Reaction Setup: In a round-bottom flask, dissolve tridecyl methanesulfonate (1 equiv.) and

benzylamine (2 equiv.) in an aprotic polar solvent like dimethylformamide (DMF). Add a non-

nucleophilic base such as potassium carbonate (1.5 equiv.).

Heating: Heat the stirred mixture to 80 °C and maintain for 12 hours.

Workup: Cool the reaction to room temperature and pour it into water. Extract the product

with ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel.
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General Experimental Workflow for Nucleophilic Substitution

Combine Tridecyl Methanesulfonate,
Nucleophile, and Solvent

Heat Reaction Mixture
(Monitor by TLC)

Aqueous Workup
(Quench, Extract, Wash)

Dry and Concentrate
Organic Layer

Purify Product
(Chromatography/Distillation)

Click to download full resolution via product page

Caption: A typical experimental workflow for using tridecyl methanesulfonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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